molecular formula C17H19N5O2 B6121325 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone

Cat. No. B6121325
M. Wt: 325.4 g/mol
InChI Key: JDCOTFAKKTUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer treatment and research.

Mechanism of Action

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone acts as a selective inhibitor of the EGFR tyrosine kinase, which is a key signaling molecule involved in cell growth, proliferation, and survival. By inhibiting EGFR signaling, 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone can block the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and invasion. 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Advantages and Limitations for Lab Experiments

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone has a number of advantages for lab experiments. It is a highly selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of this signaling pathway. 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone does have some limitations. It is not effective against all types of cancer, and its efficacy can be affected by mutations in the EGFR gene.

Future Directions

There are a number of future directions for research involving 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone. One area of interest is the development of combination therapies that include 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone and other targeted agents. Another area of research is the identification of biomarkers that can predict response to 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone treatment. Finally, further studies are needed to investigate the potential applications of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone in other diseases beyond cancer, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate, followed by the reduction of the nitro group and the formation of the quinazoline ring. The final step involves the reaction of the quinazoline intermediate with 2-chloro-6-propylamino-4(1H)-pyrimidinone to form 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone.

Scientific Research Applications

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in cancer treatment and research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone has also been used in preclinical studies to investigate the role of EGFR signaling in cancer development and progression.

properties

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-5-11-8-15(23)21-17(19-11)22-16-18-10(2)13-9-12(24-3)6-7-14(13)20-16/h6-9H,4-5H2,1-3H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCOTFAKKTUMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

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